Methylcapsaicin - 17514-11-3

Methylcapsaicin

Catalog Number: EVT-1195817
CAS Number: 17514-11-3
Molecular Formula: C19H29NO3
Molecular Weight: 319.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

Methylcapsaicin belongs to the class of alkaloids known as capsaicinoids. These compounds are characterized by their vanillyl group and long-chain fatty acid moieties. Methylcapsaicin is specifically classified under the chemical family of vanilloids, which are known for their ability to activate certain receptors in the body, particularly the transient receptor potential vanilloid 1 (TRPV1) receptor.

Synthesis Analysis

The synthesis of methylcapsaicin can be achieved through various methods, primarily involving the modification of capsaicin or through synthetic organic chemistry routes.

Common Synthesis Methods:

  1. Direct Methylation: Methylcapsaicin can be synthesized by methylating capsaicin using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
  2. Extraction and Isolation: Methylcapsaicin can also be isolated from Capsicum species through solvent extraction techniques followed by chromatographic methods to purify the compound.
  3. Chemical Modification: Starting from vanillin or other related compounds, synthetic pathways can involve multiple steps including esterification and reduction processes to form methylcapsaicin.

Relevant Technical Parameters:

  • Temperature: Reactions often require controlled temperatures to optimize yields.
  • Solvents: Common solvents include methanol or dichloromethane during extraction and purification processes.
  • Catalysts: Acidic or basic catalysts may be employed to facilitate certain reactions.
Molecular Structure Analysis

Methylcapsaicin has a complex molecular structure characterized by its functional groups that contribute to its biological activity.

Molecular Formula:

  • C: 17
  • H: 27
  • N: 1
  • O: 2

Structural Features:

  • The molecule contains a phenolic hydroxyl group (-OH), an amide linkage, and a long hydrocarbon chain.
  • The presence of these functional groups allows for interaction with biological receptors.

Data and Analyses:

  • The molecular weight of methylcapsaicin is approximately 271.4 g/mol.
  • Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically used to confirm its structure.
Chemical Reactions Analysis

Methylcapsaicin participates in various chemical reactions, primarily due to its reactive functional groups.

Key Reactions:

  1. Hydrolysis: Under acidic or basic conditions, methylcapsaicin can undergo hydrolysis to yield capsaicin and methanol.
  2. Oxidation: The phenolic group can be oxidized under certain conditions, potentially affecting its pungency and biological activity.
  3. Esterification: Methylcapsaicin can react with carboxylic acids to form esters, which may have different sensory properties.

Technical Details:

  • Reaction conditions such as pH, temperature, and concentration significantly influence the outcomes of these reactions.
Mechanism of Action

Methylcapsaicin exerts its effects primarily through interaction with the TRPV1 receptor, which is found in sensory neurons.

Mechanism Description:

  • Upon binding to TRPV1, methylcapsaicin induces a conformational change in the receptor, leading to an influx of calcium ions into the neuron.
  • This influx triggers depolarization of the neuron, resulting in the sensation of heat or pain.

Relevant Data:

  • Studies have shown that methylcapsaicin has a lower pungency compared to capsaicin but retains significant activity at TRPV1 receptors.
  • The activation threshold for TRPV1 by methylcapsaicin varies based on concentration and individual sensitivity.
Physical and Chemical Properties Analysis

Methylcapsaicin exhibits several physical and chemical properties that are important for its applications.

Physical Properties:

  • Appearance: Typically appears as a colorless or pale yellow oil.
  • Boiling Point: Approximately 120°C at reduced pressure.
  • Solubility: Soluble in organic solvents like ethanol and methanol but poorly soluble in water.

Chemical Properties:

  • Stability: Relatively stable under normal conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; sensitive to oxidation.
Applications

Methylcapsaicin has several scientific applications across various fields:

  1. Pharmaceuticals: Used in topical analgesics for pain relief due to its TRPV1 activation properties.
  2. Food Industry: Employed as a flavoring agent in food products; enhances taste without excessive heat compared to capsaicin.
  3. Research: Investigated for its potential roles in modulating pain pathways and understanding sensory biology.

Methylcapsaicin's unique properties make it a valuable compound for both industrial applications and scientific research, particularly in exploring pain mechanisms and developing novel therapeutic agents.

Properties

CAS Number

17514-11-3

Product Name

Methylcapsaicin

IUPAC Name

(E)-N-[(3,4-dimethoxyphenyl)methyl]-8-methylnon-6-enamide

Molecular Formula

C19H29NO3

Molecular Weight

319.4 g/mol

InChI

InChI=1S/C19H29NO3/c1-15(2)9-7-5-6-8-10-19(21)20-14-16-11-12-17(22-3)18(13-16)23-4/h7,9,11-13,15H,5-6,8,10,14H2,1-4H3,(H,20,21)/b9-7+

InChI Key

QEVDLZKNQYHJAJ-VQHVLOKHSA-N

SMILES

CC(C)C=CCCCC(C)C(=O)NCC1=CC(=C(C=C1)O)OC

Synonyms

methylcapsaicin

Canonical SMILES

CC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)OC)OC

Isomeric SMILES

CC(C)/C=C/CCCCC(=O)NCC1=CC(=C(C=C1)OC)OC

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